2-Bromo-5-fluoro-1,3-dinitrobenzene

Description

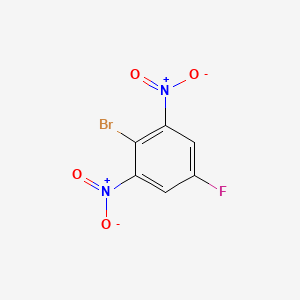

2-Bromo-5-fluoro-1,3-dinitrobenzene (C₆H₂BrF(NO₂)₂) is a highly substituted aromatic compound featuring three deactivating groups: two nitro (-NO₂) groups at positions 1 and 3, a bromine atom at position 2, and a fluorine atom at position 4. This arrangement creates a strongly electron-deficient aromatic ring, significantly influencing its chemical reactivity and physical properties. The molecular weight is calculated to be approximately 280.99 g/mol. Its structure is characterized by steric and electronic effects due to the substituents’ positions, which direct reactivity toward specific pathways, such as nucleophilic aromatic substitution (NAS) over electrophilic substitution .

Properties

Molecular Formula |

C6H2BrFN2O4 |

|---|---|

Molecular Weight |

264.99 g/mol |

IUPAC Name |

2-bromo-5-fluoro-1,3-dinitrobenzene |

InChI |

InChI=1S/C6H2BrFN2O4/c7-6-4(9(11)12)1-3(8)2-5(6)10(13)14/h1-2H |

InChI Key |

KJRXSACBYZMJEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-1,3-dinitrobenzene typically involves a multi-step process starting from benzene derivatives. One common method includes:

Nitration: Benzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups.

Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst such as iron bromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-1,3-dinitrobenzene undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-withdrawing nature of the nitro groups, the compound is highly reactive towards electrophilic substitution reactions.

Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating mixtures.

Reduction: Catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride.

Nucleophilic Substitution: Nucleophiles such as hydroxide ions, alkoxides, and amines.

Major Products Formed

Reduction: Amino derivatives of the compound.

Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-fluoro-1,3-dinitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the manufacture of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups facilitate electrophilic aromatic substitution reactions, while the bromine and fluorine atoms influence the compound’s reactivity and stability. The compound can act as an electrophile in reactions, forming intermediates that undergo further transformations .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-bromo-5-fluoro-1,3-dinitrobenzene with structurally related halogenated nitrobenzenes:

Key Observations :

- Electron-Withdrawing Effects: The two nitro groups in this compound render the ring highly deactivated, reducing electrophilic substitution feasibility.

Reactivity in Substitution Reactions

Nucleophilic Aromatic Substitution (NAS):

- This compound : The nitro groups at positions 1 and 3 stabilize the negatively charged intermediate during NAS via resonance, enhancing reactivity with nucleophiles like methoxide. This parallels 1-bromo-2,4-dinitrobenzene, where two nitro groups significantly accelerate NAS .

- Comparison with 1-Bromo-3-chloro-5-fluorobenzene : The absence of nitro groups in this compound results in negligible NAS activity, favoring electrophilic pathways instead .

Electrophilic Substitution:

- Strong deactivation by nitro groups makes electrophilic bromination or nitration of this compound impractical. However, highlights that mixed nitration-bromination agents in concentrated H₂SO₄ can functionalize moderately deactivated aromatics, suggesting nuanced reactivity under extreme conditions .

Biological Activity

2-Bromo-5-fluoro-1,3-dinitrobenzene (CAS No. 502496-33-5) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C7H4BrF2N2O4

- Molecular Weight : 277.02 g/mol

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : 2.48, indicating moderate lipophilicity .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit various enzymes, including cytochrome P450 enzymes. In particular, it acts as a CYP1A2 inhibitor, which may affect drug metabolism and efficacy .

- Antimicrobial Properties : Research indicates that similar nitro-substituted compounds exhibit antimicrobial activity. The presence of the nitro groups is crucial for this activity, potentially through the generation of reactive nitrogen species that can damage microbial DNA .

- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The dinitrobenzene moiety is often associated with the induction of apoptosis in cancer cells .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various nitro-substituted benzene derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain tested.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 64 | Staphylococcus aureus |

| 128 | Escherichia coli | |

| 32 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as confirmed by annexin V staining and caspase activation assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Toxicological Studies : Toxicity assessments indicate that while the compound exhibits promising biological activities, it also presents potential cytotoxicity at higher concentrations. Careful evaluation is necessary for therapeutic applications .

- Mechanistic Insights : Studies suggest that the compound's mechanism involves oxidative stress induction and disruption of cellular homeostasis, leading to programmed cell death in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.